Home > Products > Screening Compounds P56897 > 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine - 2098074-37-2

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine

Catalog Number: EVT-1768131
CAS Number: 2098074-37-2
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Intramolecular Cyclization: This method utilizes 2-(2-thienyl)ethyl isothiocyanate as a starting material. Cyclization is achieved using reagents like methyl fluorosulphate or triethyloxonium tetrafluoroborate, leading to the formation of 1-methylthio- or 1-ethylthio-6,7-dihydrothieno[3,2-c]pyridine, respectively []. Further reaction with appropriate amines yields the desired 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives.
  • Multi-step Synthesis: This approach often starts with simpler compounds and involves a series of reactions like nucleophilic substitution, reduction, carbonyl insertion, and deprotection []. For instance, thienopyridine can be reacted with substituted benzene derivatives, followed by sequential modifications to arrive at the target molecule.
  • Gewald Reaction: This method employs the reaction of N-protected piperidinones, such as N-(tert-butoxycarbonyl)-6,6-dimethylpiperidin-3-one, with malononitrile and sulfur in the presence of a catalyst like L-proline []. This reaction directly forms the substituted 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine core, which can be further derivatized.
Chemical Reactions Analysis
  • Acylation: The amine group can be acylated using acyl chlorides, carboxylic acids, or sulfonyl chlorides to afford amides, sulfonamides, and carbamate derivatives [].
  • Sulfonylation: The nitrogen atom can be sulfonylated with sulfonyl chlorides to obtain sulfonamide derivatives [].
Mechanism of Action
  • Inhibition of Platelet Aggregation: Some derivatives, like clopidogrel and prasugrel, act as irreversible antagonists of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation [, ].
  • Anticonvulsant Activity: Some derivatives have shown anticonvulsant activity, possibly by modulating GABAergic neurotransmission or interacting with voltage-gated ion channels [].
Applications
  • Antimicrobial Agents: Derivatives with potent antibacterial and antifungal activities have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi [, ].
  • Antiplatelet Agents: Clopidogrel and prasugrel, both containing the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety, are clinically used antiplatelet drugs for preventing thrombosis in patients with acute coronary syndromes and stroke [, , ].
  • Anticonvulsant Agents: Several derivatives have demonstrated promising anticonvulsant profiles in animal models, warranting further investigation for developing novel antiepileptic therapies [].
  • Antiviral Agents: A derivative, NITD-688, has been identified as a potent pan-serotype dengue virus inhibitor, highlighting the potential of this scaffold for antiviral drug discovery [].
  • Catalytic Applications: Chiral covalent organic frameworks incorporating 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moieties have been successfully employed as catalysts in asymmetric synthesis, demonstrating their utility in stereoselective organic transformations [].

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one

Compound Description: This compound serves as a central scaffold in the development of novel oxazolidinone antimicrobial agents. It features a thieno-pyridine ring system linked to an oxazolidinone moiety through a phenyl bridge. Various derivatives of this compound were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. []

Relevance: This compound is a more complex derivative of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine where the amine is incorporated into an oxazolidinone ring and further substituted at the 4-position of a phenyl ring. [] This structural modification aims to enhance the compound's antibacterial properties. []

1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Compound Description: This compound represents a novel class of carboxylic acid derivatives with potential antithrombotic activity. Various ester and amide derivatives of this compound were synthesized to explore their structure-activity relationships. []

Relevance: This compound incorporates 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine as part of a larger structure. [] The thienopyridine moiety is linked to a 1,2,3-triazole ring, which is further substituted with a carboxylic acid group and a 2-chlorophenyl ethyl group. [] This structural modification aims to enhance the compound's antithrombotic properties. []

2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid

Compound Description: This compound belongs to a series of carboxylic acid derivatives with promising in vivo antithrombotic activity. Researchers synthesized various derivatives by reacting this compound with substituted haloanilines to investigate their structure-activity relationships and antimicrobial activity. []

Relevance: This compound shares the core structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine. [] The amine group is replaced with a methylthiazole-5-carboxylic acid moiety and further substituted with a 2-chlorophenyl group. [] This structural modification aims to explore the impact on antithrombotic and antimicrobial properties. []

S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate Camsylate

Compound Description: This compound, known as (S)-clopidogrel, represents the active enantiomer of the antiplatelet drug clopidogrel. The camsylate salt form of (S)-clopidogrel exhibits improved stability, non-hygroscopic properties, and optical purity, enhancing its bioavailability and effectiveness in preventing platelet-related vascular diseases and thrombus formation. []

Relevance: This compound shares the core structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine. [] It features a methyl acetate group and a 2-chlorophenyl substituent on the thienopyridine ring. [] This specific configuration confers the desired antiplatelet activity. []

(+)-(S)-(o-Chlorophenyl)-6,7-dihydrothieno(3,2-c)pyridine-5(4H)-acetic acid, Hydrochloride (Impurity A)

Compound Description: This compound represents an impurity (Impurity A) identified in clopidogrel besylate, the inactive prodrug form of clopidogrel. Its presence highlights the importance of controlling impurities during drug synthesis to ensure the safety and efficacy of the final product. []

Relevance: This compound is structurally similar to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, featuring a 2-chlorophenyl group and an acetic acid substituent on the thienopyridine ring. [] This compound represents a potential degradation product of clopidogrel. []

Methyl (+/-)-(o-Chlorophenyl)-4,5-dihydrothieno(2,3-c)pyridine-6(7H)-acetate, Hydrochloride (Impurity B)

Compound Description: This compound is another impurity (Impurity B) detected in clopidogrel besylate. Its presence emphasizes the need for stringent quality control measures during drug manufacturing. []

Relevance: Although structurally related to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, this compound exhibits a different arrangement of the thienopyridine ring system. [] Notably, the nitrogen atom is located at position 7 instead of 5, and the double bond is positioned between carbons 4 and 5 instead of 6 and 7. [] Despite these differences, the shared presence of the 2-chlorophenyl and methyl acetate groups highlights their close structural relationship. []

2-[4'-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-yl]-4-methylthiazole-5-carboxylic Acid

Compound Description: This compound serves as a key intermediate in synthesizing a series of novel antiplatelet agents. [] Researchers modified its structure by introducing various substituents to explore their impact on antiplatelet activity, ultimately aiming to develop more effective drugs for cardiovascular diseases. []

Relevance: This compound is structurally similar to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, with the thienopyridine ring connected to a biphenyl group and a 4-methylthiazole-5-carboxylic acid moiety. [] This particular arrangement is important for its antiplatelet activity. []

N-(3-(4-Chlorophenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide

Compound Description: This compound represents a novel class of tetrahydrothieno[3,2-c]pyridine hydrazide derivatives with potential antimicrobial activity. Researchers synthesized and evaluated a series of these derivatives, exploring their structure-activity relationships and determining their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. []

Relevance: This compound incorporates the core structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine. [] It features a complex substitution pattern on the thienopyridine ring, including a pyrazolo[3,4-d]thiazole moiety and a 4-chlorophenyl group, contributing to its antimicrobial properties. []

2-({4-[6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl]phenylimino}methyl)phenol (L1) and its Copper(II) Complex

Compound Description: This compound, denoted as L1, is a Schiff base ligand used to synthesize a series of novel copper(II) complexes. [] The copper(II) complex of L1, along with other structurally related complexes, were investigated for their spectroscopic, thermal, and biological properties, including in vitro antibacterial activity against various bacterial strains. []

Relevance: This compound, L1, is structurally related to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, where the amine group is incorporated into a sulfonamide linkage connected to a phenylimine moiety. [] This structural modification enables its coordination to copper(II) ions, forming complexes with potential biological applications. []

2-[2-Oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913)

Compound Description: This compound, R-95913, is a key intermediate in the metabolic activation pathway of prasugrel, a thienopyridine antiplatelet agent. Prasugrel undergoes rapid hydrolysis to R-95913, which is then oxidized by hepatic cytochromes P450 to the pharmacologically active metabolite R-138727. [, , , ]

Relevance: R-95913 shares the core structure of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine and features a 2-fluorophenyl group, a cyclopropyl group, and a ketone group attached to the thienopyridine ring. [, , , ] This specific arrangement is crucial for its role as an intermediate in prasugrel's bioactivation. [, , , ]

2-[1-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727)

Compound Description: R-138727 is the pharmacologically active metabolite of prasugrel, a thienopyridine antiplatelet agent. It acts as a potent ADP-receptor antagonist by irreversibly binding to P2Y12 receptors on platelets, inhibiting platelet aggregation. [, , , ]

Relevance: While not directly derived from 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, R-138727 shares a similar thienopyridine-based core structure. [, , , ] Notably, R-138727 features a ring-opened form of the thienopyridine with a mercapto group, a carboxylic acid group, and a cyclopropyl-fluorophenyl ketone moiety, contributing to its potent antiplatelet activity. [, , , ]

7-[4-(Trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Compound Description: This compound demonstrated the most promising anticonvulsant activity among a series of 4-phenylpiperidin-2-one derivatives. [] In vivo studies and in silico predictions suggest its potential as an anticonvulsant agent, potentially targeting the GABA system and exhibiting favorable blood-brain barrier permeability and oral bioavailability. []

Relevance: This compound is structurally related to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, featuring a fused thienopyridine ring system. [] It differs in the position of the nitrogen atom in the thienopyridine ring (position 7 vs. position 5) and the presence of a 4-(trifluoromethyl)phenyl substituent and a ketone group. [] These structural modifications contribute to its distinct pharmacological profile as a potential anticonvulsant. []

tert-Butyl 2-Amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Compound Description: This compound serves as a crucial intermediate in synthesizing NITD-688, a first-in-class pan-serotype dengue virus inhibitor. [] Researchers employed the Gewald reaction to construct the tetrahydrothienopyridine core, highlighting its significance in medicinal chemistry. []

Relevance: This compound is structurally related to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, sharing the same core structure. [] The presence of a tert-butyl carboxylate group, a cyano group, and two methyl substituents at position 6 distinguishes this intermediate. [] These structural features contribute to its utility in constructing the more complex dengue virus inhibitor NITD-688. []

4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound acts as a versatile building block for synthesizing a series of bioactive spiro thiazolinone heterocyclic compounds. [] Its structural complexity and reactivity make it a valuable scaffold for exploring novel antimicrobial agents. []

Relevance: This compound incorporates 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine through a sulfonamide linkage to a spiro thiazolinone ring system. [] This structural modification enhances its reactivity and facilitates the formation of diverse heterocyclic compounds with potential antimicrobial properties. []

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Prasugrel)

Compound Description: Prasugrel is a thienopyridine prodrug that requires metabolic activation to exert its antiplatelet effects. It undergoes rapid hydrolysis to form R-95913, which is further metabolized to the active metabolite R-138727. [, , , ]

Relevance: Prasugrel is structurally related to 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, featuring a tetrahydrothienopyridine core. [, , , ] The presence of an acetoxy group, a cyclopropylcarbonyl-2-fluorobenzyl group, and the absence of aromaticity in the thienopyridine ring distinguish prasugrel from the parent compound. [, , , ] These modifications are essential for its prodrug properties and subsequent metabolic activation. [, , , ]

Properties

CAS Number

2098074-37-2

Product Name

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2

InChI Key

QXRUQGAZZAJOLK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1SC=C2)N

Canonical SMILES

C1CN(CC2=C1SC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.